[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the conditions under which they were carried out, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. Chemical properties include reactivity with other substances .Scientific Research Applications
Synthesis and Characterization
The research on 1,2,3-triazole derivatives, including similar compounds, has demonstrated their versatility in synthetic chemistry. For instance, Bektaş et al. (2007) have synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, Ferrini et al. (2015) focused on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for preparing biologically active compounds and peptidomimetics, demonstrating the compound's relevance in medicinal chemistry (Ferrini et al., 2015).
Antimicrobial and Biological Activities
The synthesis of triazole derivatives is aimed at exploring their potential biological activities. Ahmed et al. (2016) explored the synthesis of triazoles through a one-pot three-component strategy, focusing on their structural characterization and potential biological applications, including cytotoxicity assays (Ahmed et al., 2016). Bhat et al. (2016) synthesized a new series of triazolyl pyrazole derivatives as potential antimicrobial agents, emphasizing the diverse applications of these compounds in combating microbial resistance (Bhat et al., 2016).
Material Science and Chemistry
In material science, triazole derivatives have been investigated for their potential in creating novel materials with unique properties. For example, the synthesis and characterization of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives demonstrated their potential in luminescence and the solvothermal decarboxylation of ligands, showcasing the chemical versatility and application potential in material science (Zhao et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-9-11-18(12-10-14)27-16(3)21(25-26-27)23(28)29-13-20-17(4)30-22(24-20)19-8-6-5-7-15(19)2/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSKYXRKTZSGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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